Scaffold Validation: Isothiazolo[5,4-b]pyridine Core Delivers Sub-Nanomolar RIPK1 Binding Affinity
The isothiazolo[5,4-b]pyridine scaffold—the core exemplified by the target compound—has been independently validated in a hit-to-lead RIPK1 inhibitor program. The optimized lead (compound 56) containing this scaffold achieved RIPK1 binding affinity Kd = 13 nM, functional inhibition IC₅₀ = 5.8 nM, and cellular anti-necroptosis EC₅₀ = 1–5 nM in both human and mouse cells, representing >10-fold improvement over the initial hit (compound 36, EC₅₀ = 58 nM) [1]. This scaffold also demonstrated >769-fold selectivity over RIPK3 (Kd > 10,000 nM) and favorable cross-species liver microsomal stability (t₁/₂ > 90 min in human, rat, and mouse) [1]. By contrast, the isothiazolo[4,5-b]pyridine regioisomeric scaffold—when evaluated under identical GAK assay conditions—yielded no active inhibitors, confirming that the [5,4-b] fusion geometry is structurally privileged [2].
| Evidence Dimension | Scaffold-dependent biological potency (RIPK1 anti-necroptosis cellular assay) |
|---|---|
| Target Compound Data | Core scaffold represented by compound 56: EC₅₀ = 1–5 nM (human and mouse cells); Kd (RIPK1) = 13 nM; IC₅₀ (RIPK1 phosphorylation) = 5.8 nM |
| Comparator Or Baseline | Hit compound 36 (pre-optimization scaffold): EC₅₀ = 58 nM; Isothiazolo[4,5-b]pyridine regioisomeric scaffold: no GAK inhibition detected at any concentration tested |
| Quantified Difference | ≥10-fold improvement in cellular potency from hit to optimized [5,4-b] scaffold; qualitative loss of all activity with regioisomeric [4,5-b] scaffold |
| Conditions | RIPK1: HT-29 or Jurkat cell necroptosis assay (TNFα/Smac mimetic/Z-VAD-FMK induction); RIPK1 binding: SPR or FP assay; Kinase functional: ADP-Glo assay; GAK: in vitro kinase inhibition assay |
Why This Matters
The validated [5,4-b] scaffold provides procurement confidence that building blocks bearing this core geometry (including the target compound) are aligned with productive chemical space for kinase drug discovery, whereas regioisomeric scaffolds have been experimentally falsified.
- [1] Hao Y, et al. Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity. Bioorganic Chemistry. 2022;129:106051. View Source
- [2] Ivanova Y, Spittaels S, Gao L-J, et al. Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. 2024;22:7373-7389. View Source
